(1-(methylsulfonyl)piperidin-4-yl)(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride
Description
The compound "(1-(methylsulfonyl)piperidin-4-yl)(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride" is a structurally complex molecule featuring a piperidine ring substituted with a methylsulfonyl group, a piperazine moiety linked to a 1,3,4-thiadiazine ring, and a phenyl substituent. Its hydrochloride salt form enhances solubility and bioavailability, making it a candidate for pharmacological studies.
Properties
IUPAC Name |
(1-methylsulfonylpiperidin-4-yl)-[4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl]methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O3S2.ClH/c1-30(27,28)25-9-7-17(8-10-25)19(26)23-11-13-24(14-12-23)20-22-21-18(15-29-20)16-5-3-2-4-6-16;/h2-6,17H,7-15H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YROYCKCWVNUPNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C3=NN=C(CS3)C4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClN5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to the halt of cell proliferation, making it a valuable target in cancer treatment.
Mode of Action
The compound acts as an inhibitor of CDK2 . By binding to the active site of CDK2, it prevents the kinase from phosphorylating its substrates, thereby interrupting the progression of the cell cycle.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway . CDK2 is essential for the transition from the G1 phase to the S phase and from the G2 phase to mitosis. By inhibiting CDK2, the compound prevents cells from progressing through these stages, leading to cell cycle arrest.
Biological Activity
The compound (1-(methylsulfonyl)piperidin-4-yl)(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antiviral and antimalarial properties, as well as insights into its synthesis and pharmacological applications.
Chemical Structure and Properties
This compound features a piperidine and piperazine framework, with a methylsulfonyl group and a thiadiazine moiety that contribute to its biological activity. The structural diversity provided by these functional groups suggests multiple avenues for pharmacological applications.
Antiviral Activity
Research has indicated that this compound exhibits antiviral properties , particularly against influenza A and Coxsackie B4 viruses. The mechanism of action appears to involve interference with viral replication processes, although specific pathways remain to be fully elucidated.
Study Findings:
- Influenza A Virus : The compound showed significant inhibition of viral replication in vitro.
- Coxsackie B4 Virus : Similar antiviral effects were observed, suggesting a broad-spectrum antiviral potential.
Relevant Research:
- Synthetic Analogues : Studies on structurally similar 1,4-disubstituted piperidines have shown moderate to high efficacy against Plasmodium falciparum.
The synthesis of this compound typically involves multi-step synthetic routes that leverage the reactivity of nitrogen-containing heterocycles. The synthesis may include:
- Formation of the piperidine ring.
- Introduction of the methylsulfonyl group.
- Coupling with the thiadiazine derivative.
These synthetic strategies are critical in optimizing yield and purity for biological testing.
Interaction Studies
Understanding the interactions of this compound within biological systems is essential for assessing its therapeutic potential. Interaction studies often focus on:
- Binding Affinity : Evaluating how well the compound binds to target proteins or enzymes.
- Selectivity : Determining its specificity towards viral or parasitic targets compared to host cells.
Summary Table of Biological Activities
| Biological Activity | Observed Effects | References |
|---|---|---|
| Antiviral | Inhibition of influenza A and Coxsackie B4 | |
| Antimalarial | Potential activity based on structural analogues | |
| Synthesis | Multi-step reactions involving piperidine and thiadiazine |
Comparison with Similar Compounds
Comparison with Similar Compounds
A rigorous comparison requires structural analogs, pharmacological profiles, or toxicity data. However, none of the provided evidence directly addresses this compound or its analogs. For example:
- discusses isolation and spectroscopic characterization of unrelated phytochemicals (Zygocaperoside and Isorhamnetin-3-O glycoside) from Zygophyllum fabago roots .
- and focus on TRI data corrections for zinc, lead, and manganese compounds at a federal facility, unrelated to the target compound’s pharmacology or chemistry .
Hypothetical Comparison Table (Based on Structural Features):
| Compound Name/Feature | Target Compound | Common Structural Analogs (e.g., Piperidine/Piperazine Derivatives) |
|---|---|---|
| Core Structure | Piperidine + piperazine + 1,3,4-thiadiazine | Piperazine-based antipsychotics (e.g., Aripiprazole) |
| Solubility | Enhanced via hydrochloride salt | Variable; often salt-dependent |
| Bioactivity | Unknown (no data provided) | Dopamine receptor modulation, kinase inhibition, etc. |
| Toxicity | Unreported in evidence | Varies by analog (e.g., hepatotoxicity in some piperidine drugs) |
Critical Limitations in Available Evidence
- No pharmacological or toxicity data for the target compound exist in the provided materials.
Recommendations for Future Research
Synthesis and Characterization : Conduct NMR, mass spectrometry, and X-ray crystallography to confirm structure and purity.
In Vitro/In Vivo Studies: Screen for kinase inhibition, receptor binding, or antimicrobial activity, given the thiadiazine moiety’s known roles in drug design.
Toxicity Profiling : Use TRI-like frameworks to monitor environmental and health impacts post-synthesis .
Q & A
Q. What are the recommended methods for synthesizing this compound in laboratory settings?
The synthesis typically involves multi-step organic reactions, including:
- Piperazine functionalization : Nucleophilic substitution reactions to introduce heterocyclic substituents (e.g., thiadiazine or sulfonyl groups) .
- Coupling reactions : Amide or ketone bond formation between piperidine and piperazine derivatives using coupling agents like EDCI or DCC .
- Salt formation : Reaction with hydrochloric acid to improve solubility and stability . Key parameters include temperature control (0–80°C), solvent selection (e.g., DCM, THF), and purification via column chromatography or recrystallization .
Q. How should researchers handle and store this compound to ensure stability and safety?
- Storage : In a cool, dry environment (< -20°C) under inert gas (e.g., argon) to prevent hydrolysis or oxidation .
- Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation or skin contact. Emergency procedures for spills include ethanol/water rinses and neutralization with dilute acetic acid .
Q. What spectroscopic techniques are most effective for confirming structural integrity?
- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and purity .
- Mass spectrometry (MS) : High-resolution MS for molecular weight confirmation .
- HPLC : Purity assessment using C18 columns and acetonitrile/water mobile phases .
Q. What are the solubility characteristics of this compound, and how do they influence pharmacological formulation?
- Solubility : Limited aqueous solubility (enhanced by hydrochloride salt form); soluble in DMSO, DMF, or ethanol .
- Formulation : Use co-solvents (e.g., PEG 400) or nanoemulsions for in vivo studies to improve bioavailability .
Advanced Research Questions
Q. How can researchers optimize yield and purity during multi-step synthesis?
- Reaction optimization : Use catalysts (e.g., DMAP) for acylations, and monitor intermediates via TLC .
- Purification : Gradient elution in flash chromatography or preparative HPLC to isolate high-purity fractions .
- Yield improvement : Conduct kinetic studies to identify rate-limiting steps and adjust stoichiometry .
Q. What strategies resolve contradictions in biological activity data across studies?
- Comparative assays : Validate activity using orthogonal methods (e.g., enzyme inhibition vs. cellular viability assays) .
- Standardized protocols : Control variables like cell line selection, incubation time, and compound concentration .
- Meta-analysis : Integrate data from structural analogs to identify SAR trends .
Q. How should in vivo studies be designed to evaluate pharmacokinetic properties?
- Animal models : Use rodents for bioavailability, tissue distribution, and clearance studies .
- Dosing regimens : Administer via IV, oral, or IP routes with LC-MS/MS quantification of plasma concentrations .
- Metabolic profiling : Identify metabolites using hepatocyte incubations or microsomal assays .
Q. How can computational methods predict interactions with biological targets?
- Molecular docking : Use software like AutoDock to model binding to receptors (e.g., GPCRs or kinases) .
- MD simulations : Assess stability of ligand-target complexes over nanosecond timescales .
- QSAR models : Corlate substituent electronegativity or steric effects with activity .
Q. What experimental approaches assess environmental impact and degradation pathways?
- Biodegradation assays : Incubate with soil or microbial consortia to measure half-life .
- Photolysis studies : Expose to UV light and analyze breakdown products via GC-MS .
- Ecotoxicology : Test acute toxicity in Daphnia magna or algae .
Q. How can this compound be integrated into structure-activity relationship (SAR) studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
